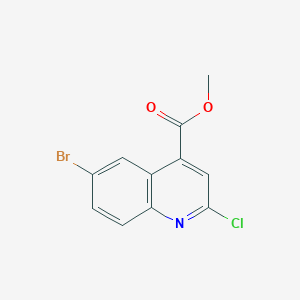

Methyl 6-bromo-2-chloroquinoline-4-carboxylate

Descripción general

Descripción

Métodos De Preparación

The synthesis of Methyl 6-bromo-2-chloroquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of quinoline derivatives followed by esterification to introduce the carboxylate group . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine (6-position) and chlorine (2-position) atoms serve as leaving groups for nucleophilic substitution.

Key Observations :

-

Bromine Substitution : The bromine atom undergoes substitution with amines, hydrazines, or other nucleophiles under thermal conditions (e.g., 90°C in oil baths) .

-

Chlorine Substitution : The chlorine atom is less reactive than bromine but can participate in substitution under strongly basic or nucleophilic conditions.

Reagents and Conditions :

Ester Hydrolysis

The methyl ester group at the 4-position can hydrolyze to form the carboxylic acid under acidic or basic conditions.

Mechanism :

-

Acidic Hydrolysis : Catalyzed by HCl or H₂SO₄, yielding the carboxylic acid.

-

Basic Hydrolysis : Saponification with NaOH or KOH, producing the sodium or potassium salt.

Implications :

Hydrolysis alters the compound’s solubility and reactivity, enabling further transformations such as amidation or esterification.

Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Example :

-

Suzuki Coupling : Reaction with boronic acids under Pd(0) catalysis to form biaryl derivatives.

Data :

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, base, 80–100°C | Biaryl quinoline derivatives |

Reduction and Oxidation

The quinoline ring undergoes redox transformations under specific conditions:

Reduction :

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the quinoline ring to dihydroquinoline derivatives.

Oxidation :

-

Potassium Permanganate (KMnO₄) : Oxidizes the ring to quinoline-4-carboxylic acid derivatives.

Cyclization Reactions

The compound participates in cyclization reactions with nitroalkanes or other reagents to form polycyclic structures.

Example :

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 6-bromo-2-(pyrrolidin-1-yl)quinoline | 7.73 (d), 7.69 (s), 7.55 (s), 6.72 (d), 3.60 (br s) | 155.8, 147.3, 135.9, 132.4 |

Synthetic Utility

The compound serves as a key intermediate in pharmaceutical synthesis:

-

Drug Targets : Used in the preparation of kinase inhibitors (e.g., Omipalisib) .

-

Biological Evaluation : Derivatives show potential as metabotropic glutamate receptor modulators .

Environmental and Stability Considerations

Aplicaciones Científicas De Investigación

Methyl 6-bromo-2-chloroquinoline-4-carboxylate is utilized in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Methyl 6-bromo-2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Methyl 6-bromo-2-chloroquinoline-4-carboxylate can be compared with other quinoline derivatives such as:

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate: Similar in structure but with a hydroxyl group instead of a chlorine atom.

Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Differing in the position of the bromine and chlorine atoms.

These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.

Actividad Biológica

Methyl 6-bromo-2-chloroquinoline-4-carboxylate is a compound that belongs to the quinoline family, known for its diverse biological activities. This article delves into its biological properties, synthesizing findings from various studies and presenting relevant data tables and case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The presence of halogen substituents, such as bromine and chlorine, in the structure of this compound enhances its pharmacological potential by influencing its interaction with biological targets.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various bacterial strains. A study reported that compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Related Quinoline Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | S. aureus | 0.0098 |

| This compound | E. coli | TBD |

Antifungal Activity

The compound also exhibits antifungal properties, with studies indicating effectiveness against strains such as Candida albicans. The MIC values for related quinoline derivatives against C. albicans ranged from 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Quinoline Derivatives

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| Compound C | C. albicans | 16.69 |

| Compound D | Fusarium oxysporum | 56.74 |

| This compound | TBD |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of DNA Gyrase : Similar quinoline derivatives have been identified as inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication .

- Tyrosine Kinase Inhibition : Some studies suggest that quinolines can act as inhibitors of tyrosine kinases, which are important in various signaling pathways related to cancer progression .

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a notable reduction in bacterial growth, with an observed MIC value indicative of its potential as a therapeutic agent .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal activity of this compound against Candida species. The results showed promising antifungal effects, suggesting that modifications in the structure could enhance efficacy further .

Propiedades

IUPAC Name |

methyl 6-bromo-2-chloroquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)8-5-10(13)14-9-3-2-6(12)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYLVXXTALAJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381846 | |

| Record name | methyl 6-bromo-2-chloroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680213-43-8 | |

| Record name | Methyl 6-bromo-2-chloro-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680213-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 6-bromo-2-chloroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.